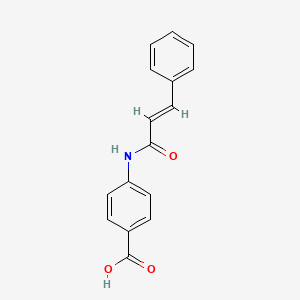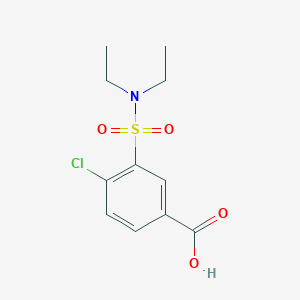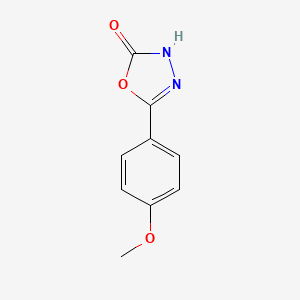
3-(Hydroxymethylene)indolin-2-one
Vue d'ensemble
Description
3-(Hydroxymethylene)indolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mécanisme D'action
Target of Action
3-(Hydroxymethylene)indolin-2-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have a wide range of biological activities
Mode of Action
Indole derivatives have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
One study showed that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Among the 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and mRNA expression .
Analyse Biochimique
Biochemical Properties
3-(Hydroxymethylene)indolin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as acetylcholine esterase, which is crucial for neurotransmission. The compound acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, this compound interacts with proteins involved in inflammatory responses, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), inhibiting their production and thus exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the Akt, MAPK, and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation . The compound also affects gene expression by modulating the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound impacts cellular metabolism by inhibiting nitric oxide production, which is associated with inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as acetylcholine esterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased neurotransmission. Additionally, the compound inhibits the production of pro-inflammatory cytokines by interfering with the signaling pathways that regulate their expression . This inhibition is achieved through the suppression of key signaling molecules such as Akt, JNK, ERK, and p38 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that the anti-inflammatory effects of this compound are sustained over time, with a gradual decrease in activity as the compound degrades . In vivo studies have also demonstrated that the compound maintains its efficacy over extended periods, although the exact duration of its effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without causing toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5 . These enzymes play a crucial role in the metabolism of the compound, facilitating its conversion into various metabolites . The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Its distribution within tissues is influenced by factors such as binding affinity to transport proteins and the presence of specific receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications can influence its localization to organelles such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The precise localization of this compound within cells can impact its efficacy and the nature of its interactions with other biomolecules .
Méthodes De Préparation
The synthesis of 3-(Hydroxymethylene)indolin-2-one can be achieved through various methods. One common approach involves the one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones via a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is efficient for producing a wide variety of 3-hydroxyindolin-2-ones .
Analyse Des Réactions Chimiques
3-(Hydroxymethylene)indolin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, phase-transfer catalysts, and various metal catalysts . Major products formed from these reactions include 3-hydroxy-2-oxindoles and other substituted indolin-2-ones .
Applications De Recherche Scientifique
3-(Hydroxymethylene)indolin-2-one has been studied for its potential applications in various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines and nitric oxide . Additionally, it has been found to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders .
Comparaison Avec Des Composés Similaires
3-(Hydroxymethylene)indolin-2-one is similar to other indole derivatives, such as 3-hydroxyindolin-2-one and 3-(3-hydroxyphenyl)-indolin-2-one . it is unique in its ability to cross the blood-brain barrier and its potent anti-inflammatory activity . Other similar compounds include 5-nitro-3-(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono-1H-2-indolinones, which have been studied for their antiviral activities .
Propriétés
IUPAC Name |
2-hydroxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUCUNQXFYLSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219341 | |
| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265107-68-4 | |
| Record name | (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)











